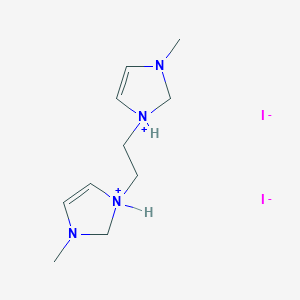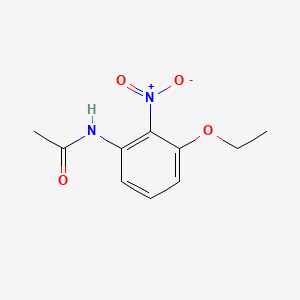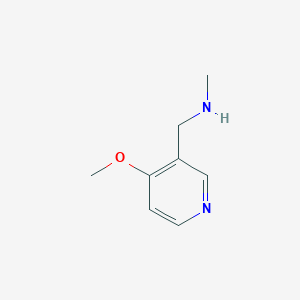
1,1'-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of two imidazolium rings connected by an ethane-1,2-diyl bridge, with each imidazolium ring bearing a methyl group at the 3-position. The compound is typically found in the form of a diiodide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can be achieved through a multi-step process. One common method involves the reaction of 1-methylimidazole with 1,2-dibromoethane. The reaction proceeds as follows:
Step 1: 1-Methylimidazole is dissolved in a suitable solvent, such as acetonitrile or dimethylformamide.
Step 2: 1,2-Dibromoethane is added to the solution, and the mixture is heated to reflux for several hours.
Step 3: The reaction mixture is cooled, and the resulting solid is filtered and washed with a solvent like diethyl ether to obtain the intermediate product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other anions through ion-exchange reactions.
Oxidation and Reduction Reactions: The imidazolium rings can participate in redox reactions, leading to the formation of different oxidation states.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Potassium hexafluorophosphate or sodium tetrafluoroborate can be used to replace iodide ions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Compounds with different anions, such as hexafluorophosphate or tetrafluoroborate.
Oxidation Products: Oxidized forms of the imidazolium rings.
Reduction Products: Reduced forms of the imidazolium rings.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of ionic liquids and other imidazolium-based compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) diiodide
- 1,1’-(Butane-1,4-diyl)bis(3-methyl-1H-imidazol-3-ium) diiodide
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) diiodide
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is unique due to its specific structure, which provides distinct properties such as higher stability and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and industrial applications .
Eigenschaften
CAS-Nummer |
163523-43-1 |
|---|---|
Molekularformel |
C10H20I2N4 |
Molekulargewicht |
450.10 g/mol |
IUPAC-Name |
3-methyl-1-[2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)ethyl]-1,2-dihydroimidazol-1-ium;diiodide |
InChI |
InChI=1S/C10H18N4.2HI/c1-11-3-5-13(9-11)7-8-14-6-4-12(2)10-14;;/h3-6H,7-10H2,1-2H3;2*1H |
InChI-Schlüssel |
FWUBESWPIRZSSY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C[NH+](C=C1)CC[NH+]2CN(C=C2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)


